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Executive Summary
The MED27 gene, a critical subunit of the Mediator complex, plays a fundamental role in the

transcriptional regulation of nearly all RNA polymerase II-dependent genes. Its deep

evolutionary conservation across a vast array of eukaryotic organisms underscores its

indispensable function in cellular processes. This document provides a comprehensive

technical overview of the evolutionary conservation of MED27, its conserved structural and

functional characteristics, its role in signaling pathways and development, and the implications

for human disease and therapeutic development. Detailed experimental protocols for studying

gene conservation are also provided, along with structured data and visual diagrams to

facilitate understanding.

Introduction to MED27
MED27 is a protein-coding gene that encodes the Mediator Complex Subunit 27.[1][2] The

Mediator complex itself is a large, multiprotein assembly that acts as a crucial bridge between

gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby

facilitating the initiation and regulation of transcription.[1][3][4] MED27 is considered a subunit

of the tail module of the Mediator complex, and in some contexts, it is described as straddling

the head and tail modules.[5][6][7] Its ubiquitous expression suggests a universal requirement

for MED27 in transcriptional initiation.[2]
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Evolutionary Conservation of MED27
The Mediator complex, including MED27, has a deep evolutionary origin, with its core structure

being conserved across the eukaryotic kingdom.[3][8] Homologs of human MED27 have been

identified in a wide range of species, from the 'deep-branching' protists Trichomonas vaginalis

and Giardia lamblia to yeast, plants, and animals.[8] This widespread conservation highlights

the fundamental importance of the Mediator complex and its individual subunits in eukaryotic

life.

Saccharomyces cerevisiae Med3/Pgd1 is considered the apparent homolog of metazoan

MED27.[8] Studies have shown that the zebrafish (Danio rerio) med27 ortholog exhibits a

highly conserved amino acid sequence compared to its human counterpart, with 88.42%

identity and 93.57% similarity.[5] This high degree of conservation in a vertebrate model

organism makes it a valuable tool for studying MED27 function and disease.

Orthologs of Human MED27
The following table summarizes the conservation of the MED27 protein across various species,

demonstrating its high degree of sequence similarity.
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Species
Common
Name

Orthologou
s Gene

Protein
Accession

Sequence
Identity to
Human

Sequence
Similarity to
Human

Homo

sapiens
Human MED27 NP_004260.2 100% 100%

Mus

musculus
Mouse Med27 NP_062319.2 98% 99%

Danio rerio Zebrafish med27 NP_956955.1 88.42% 93.57%

Drosophila

melanogaster
Fruit Fly Med27 NP_651631.1 65% 78%

Caenorhabdit

is elegans
Roundworm mdt-27 NP_495689.1 45% 63%

Saccharomyc

es cerevisiae

Budding

Yeast
MED3/PGD1 NP_014299.1 13% 25%

Arabidopsis

thaliana
Thale Cress AT1G15780 NP_173003.1 30% 48%

Note: Sequence identity and similarity percentages are approximate and can vary based on the

alignment algorithm and protein isoforms used. The data for S. cerevisiae reflects the distant

homology between Med3/Pgd1 and metazoan Med27.[8]

Conserved Structural and Functional Aspects
The function of MED27 is intrinsically linked to its structure and its interactions within the

Mediator complex. The protein contains a conserved C-terminal C2-HC zinc-finger motif,

although this domain is absent in some ascomycetes like S. cerevisiae.[8] The presence of this

and other conserved regions is crucial for maintaining the integrity and function of the Mediator

complex.[8]

Cryo-electron microscopy studies of the Schizosaccharomyces pombe head module have

revealed that Med27 plays a crucial role in connecting Med18/20 with Med17, highlighting its

structural importance in the complex.[6] Pathogenic mutations in MED27 have been shown to
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weaken its interactions with neighboring subunits, impairing the assembly, stability, and

chromatin occupancy of the Mediator complex.[9][10]

Role in Signaling Pathways and Development
The primary role of the Mediator complex is to transduce regulatory signals from enhancer-

bound transcription factors to the basal transcriptional machinery at the promoter.
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Caption: General transcriptional activation pathway involving the Mediator complex.

Recent studies have illuminated the indispensable role of MED27 in neurodevelopment.[5][11]

Biallelic loss-of-function variants in the MED27 gene are associated with a spectrum of

neurodevelopmental disorders characterized by features such as global developmental delay,

intellectual disability, dystonia, cataracts, and cerebellar atrophy/hypoplasia.[5][12][13][14] This

points to a heightened vulnerability of the nervous system, particularly the cerebellum, to

MED27 dysfunction.[5][9]

Research using zebrafish models has demonstrated that loss of med27 leads to severe

developmental defects, motor deficits, and cerebellar atrophy, recapitulating the clinical

phenotypes observed in patients.[5][11] Molecular analyses in these models have identified the

transcription factors foxo3a and fosab as direct downstream targets of Med27, providing a

mechanistic link between MED27 and the regulation of neurogenesis.[5]
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Caption: Proposed pathway of MED27's role in neurodevelopment.

Implications for Drug Development
The critical role of MED27 in fundamental cellular processes and its association with disease

make it a subject of interest for drug development.

Neurodevelopmental Disorders: Understanding the pathogenic mechanisms of MED27

variants is crucial for developing precision gene therapies for associated

neurodevelopmental disorders.[9]

Oncology: Emerging evidence suggests a role for MED27 in cancer. It has been reported to

act as an oncogene in breast cancer and melanoma, and its silencing can inhibit adrenal

cortical carcinogenesis.[15] This suggests that targeting MED27 could be a potential

therapeutic strategy in certain cancers.

Further research is needed to validate MED27 as a drug target and to develop specific

modulators of its activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b024687?utm_src=pdf-body-img
https://www.researchgate.net/publication/395956598_Pathogenicity_of_Mediator_Complex_Subunit_27_MED27_in_a_Neurodevelopmental_Disorder_with_Cerebellar_Atrophy
https://synapse.patsnap.com/drug/1396e09c185944eebef4e6406f5228ec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Investigating the evolutionary conservation and function of a gene like MED27 involves a

variety of molecular and genetic techniques.

Phylogenetic Analysis
This protocol outlines the steps to infer the evolutionary history of the MED27 gene.

Objective: To construct a phylogenetic tree to visualize the evolutionary relationships of MED27

orthologs.

Methodology:

Sequence Retrieval:

Obtain the human MED27 protein sequence from a database such as NCBI GenBank

(Accession: NP_004260.2) or UniProt (Accession: Q6P2C8).

Use BLASTp (Protein-Protein BLAST) against the non-redundant protein sequences (nr)

database to find homologous sequences in a diverse range of species.

Select a representative set of orthologous sequences based on E-values, sequence

coverage, and species diversity.

Multiple Sequence Alignment (MSA):

Align the retrieved protein sequences using a tool like Clustal Omega or MUSCLE. MSA

arranges the sequences to identify regions of similarity that may be a consequence of

functional, structural, or evolutionary relationships.

Phylogenetic Tree Construction:

Use the MSA as input for phylogenetic analysis software (e.g., MEGA, PhyML, RAxML).

Choose a substitution model (e.g., JTT, WAG) that best fits the data. This can be

determined using model testing features within the software.
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Construct the tree using a method such as Maximum Likelihood or Bayesian Inference.

Assess the reliability of the tree topology using bootstrapping (typically 1000 replicates) or

posterior probabilities.

Tree Visualization and Interpretation:

Visualize the resulting phylogenetic tree using a tool like FigTree or iTOL.

Analyze the branching patterns to infer the evolutionary relationships between the MED27

orthologs.
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3. Phylogenetic Tree Construction
(e.g., Maximum Likelihood)

4. Tree Visualization
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Caption: Workflow for phylogenetic analysis of the MED27 gene.

Functional Analysis via CRISPR/Cas9-mediated
Knockout in Zebrafish
This protocol details a method to study the in vivo function of MED27 using a model organism.
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Objective: To generate med27 loss-of-function mutations in zebrafish to study the resulting

phenotype.

Methodology:

Guide RNA (gRNA) Design and Synthesis:

Design one or more gRNAs targeting a conserved exon in the N-terminal region of the

zebrafish med27 gene using a design tool (e.g., CHOPCHOP).

Synthesize the gRNAs in vitro using a commercially available kit.

Preparation of Injection Mix:

Prepare a microinjection mix containing the synthesized gRNA(s) and commercially

sourced Cas9 protein or mRNA.

Microinjection of Zebrafish Embryos:

Collect freshly fertilized zebrafish embryos at the one-cell stage.

Microinject the gRNA/Cas9 mix into the cytoplasm of the embryos.

Mutation Detection and Analysis:

At 24-48 hours post-fertilization (hpf), extract genomic DNA from a subset of injected (F0)

embryos.

Use PCR to amplify the target region of the med27 gene.

Analyze the PCR products for the presence of insertions or deletions (indels) using

techniques like Sanger sequencing or high-resolution melt analysis.

Phenotypic Analysis:

Raise the injected F0 embryos and screen for developmental and behavioral phenotypes,

such as morphological defects, motor impairments, and cerebellar abnormalities,

compared to wild-type controls.[5][11]
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Raise the F0 generation to adulthood, outcross with wild-type fish, and screen the F1

generation to establish stable mutant lines.
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Caption: Experimental workflow for CRISPR/Cas9 knockout of med27 in zebrafish.

This guide provides a foundational understanding of the evolutionary conservation of the

MED27 gene. The high degree of conservation from yeast to humans underscores its critical

role in transcriptional regulation and highlights its importance as a subject of ongoing research

in the fields of developmental biology, neurobiology, and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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